molecular formula C13H17NO3 B3228741 3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- CAS No. 1268520-35-9

3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)-

Cat. No.: B3228741
CAS No.: 1268520-35-9
M. Wt: 235.28 g/mol
InChI Key: UTMDYEQBRYUFPK-GFCCVEGCSA-N
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Description

3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- is a chemical compound with a complex structure that includes a morpholinone ring substituted with a methyl group and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the methyl and phenylmethoxy groups. One common method involves the use of (S)-morpholin-2-ylmethanol as a starting material, which undergoes a series of reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. These differences make it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(6R)-4-methyl-6-(phenylmethoxymethyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-14-7-12(17-10-13(14)15)9-16-8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMDYEQBRYUFPK-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OCC1=O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](OCC1=O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801191369
Record name 3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268520-35-9
Record name 3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268520-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)-
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